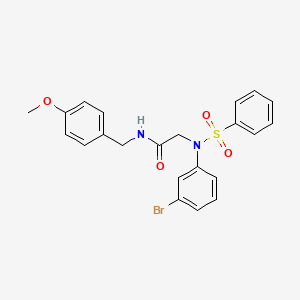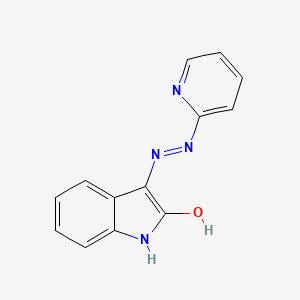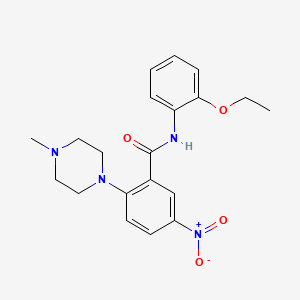
N~2~-(3-bromophenyl)-N~1~-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(3-bromophenyl)-N~1~-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BMS-582949, is a small molecule inhibitor of the fibroblast growth factor receptor (FGFR). This molecule has been found to have potential therapeutic applications in the treatment of various types of cancer, as well as other diseases such as osteoporosis and polycystic kidney disease.
Mécanisme D'action
N~2~-(3-bromophenyl)-N~1~-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide works by inhibiting the activity of FGFR, a receptor tyrosine kinase that is involved in cell growth and proliferation. By blocking the activity of FGFR, N~2~-(3-bromophenyl)-N~1~-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide prevents the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N~2~-(3-bromophenyl)-N~1~-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis (programmed cell death), and inhibition of angiogenesis (the formation of new blood vessels).
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N~2~-(3-bromophenyl)-N~1~-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its specificity for FGFR, which allows for more targeted and precise studies of the role of FGFR in cancer and other diseases. However, one limitation of using N~2~-(3-bromophenyl)-N~1~-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide is its potential toxicity, which can affect the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on N~2~-(3-bromophenyl)-N~1~-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the development of combination therapies that include N~2~-(3-bromophenyl)-N~1~-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide along with other targeted therapies or chemotherapeutic agents. Another area of interest is the investigation of the role of FGFR in other diseases, such as osteoporosis and polycystic kidney disease, and the potential therapeutic applications of N~2~-(3-bromophenyl)-N~1~-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide in these conditions. Finally, further studies are needed to better understand the mechanisms of resistance to N~2~-(3-bromophenyl)-N~1~-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide and to develop strategies to overcome this resistance.
Méthodes De Synthèse
The synthesis of N~2~-(3-bromophenyl)-N~1~-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide involves a series of chemical reactions starting with the condensation of 3-bromophenylboronic acid and 4-methoxybenzaldehyde to produce a benzylidene derivative. This intermediate is then reacted with N-(phenylsulfonyl)glycine to form the final product, N~2~-(3-bromophenyl)-N~1~-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide.
Applications De Recherche Scientifique
N~2~-(3-bromophenyl)-N~1~-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in the treatment of cancer. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and has shown promising results in clinical trials for the treatment of various types of cancer, including breast, lung, and bladder cancer.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-3-bromoanilino]-N-[(4-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O4S/c1-29-20-12-10-17(11-13-20)15-24-22(26)16-25(19-7-5-6-18(23)14-19)30(27,28)21-8-3-2-4-9-21/h2-14H,15-16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSFRFAFUJQKEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN(C2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3-bromophenyl)-N-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,6-dimethyl-4-morpholinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5157169.png)



![ethyl {[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5157202.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-4-hydroxy-4-[3-(trifluoromethyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B5157214.png)
![2-[5-(1,3-benzodioxol-5-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5157220.png)
![4-{acetyl[(3-nitrophenyl)sulfonyl]amino}-2-chlorophenyl acetate](/img/structure/B5157222.png)

![N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B5157226.png)

![N-{2-[(allylamino)carbonyl]phenyl}-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5157232.png)
![N-(2,5-dimethoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5157238.png)